
1-Methoxypropane
Overview
Description
Methyl propyl ether, also known as 1-methoxypropane, is an organic compound with the chemical formula C₄H₁₀O. It is a colorless, flammable liquid with a characteristic ether-like odor. This compound belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. Methyl propyl ether has been used in various applications, including as a solvent and in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl propyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For example, the reaction between sodium methoxide (CH₃ONa) and 1-bromopropane (C₃H₇Br) yields methyl propyl ether .
Industrial Production Methods
Industrial production of methyl propyl ether often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols because secondary and tertiary alcohols tend to dehydrate to form alkenes. The reaction occurs by S_N2 displacement of water from a protonated alcohol molecule by the oxygen atom of a second alcohol .
Chemical Reactions Analysis
Acid-Catalyzed Cleavage Reactions
Ethers react with strong acids like HI or HBr through a two-step mechanism involving protonation and nucleophilic attack. For 1-methoxypropane, the reaction pathway depends on the steric accessibility of alkyl groups.
Reaction with Excess HI
When heated with excess hydroiodic acid (HI):
-
Protonation : The ether oxygen becomes protonated.
-
SN2 Nucleophilic Attack : Iodide ion attacks the less sterically hindered methyl carbon.
-
Secondary Reaction : The resulting 1-propanol reacts further with HI to form 1-iodopropane.
Products :
-
Methyl iodide (CH₃I)
-
1-Iodopropane (CH₃CH₂CH₂I)
Mechanism : SN2 (bimolecular nucleophilic substitution) .
Reaction with HBr
Analogous to HI, hydrobromic acid cleavage proceeds via:
-
Protonation of the ether oxygen.
-
Bromide ion attack at the methyl carbon.
Products :
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Methyl bromide (CH₃Br)
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1-Propanol (CH₃CH₂CH₂OH)
The bulky bromide ion preferentially targets the methyl group due to lower steric hindrance .
Table 1: Comparison of Acid-Cleavage Reactions
Reagent | Mechanism | Primary Products | Secondary Products (Excess Reagent) |
---|---|---|---|
HI | SN2 | CH₃I + CH₃CH₂CH₂OH | CH₃I + CH₃CH₂CH₂I |
HBr | SN2 | CH₃Br + CH₃CH₂CH₂OH | Not observed under standard conditions |
Elimination Reactions
Under specific conditions (e.g., strong bases), this compound may undergo elimination to form alkenes. Though direct experimental data is limited, analogous ether reactions suggest:
Potential Pathway :
-
Base-Induced Dehydration : Using a strong base (e.g., NaOEt) could abstract a β-hydrogen, leading to alkene formation.
Expected Product : Propene (CH₂=CHCH₃)
Oxidation Reactions
This compound is generally resistant to mild oxidation but may react with strong oxidizing agents:
Example :
-
KMnO₄/H⁺ : Could oxidize the propyl chain to carboxylic acids, though specific studies on this compound are sparse.
Research Insights
Recent studies highlight its role in:
Scientific Research Applications
Industrial Applications
1-Methoxypropane is utilized in several key industrial applications:
Application Category | Specific Uses |
---|---|
Solvent | Paints, inks, varnishes, and coatings |
Manufacturing | Plastic composites and adhesives |
Cleaning Agent | Degreasing agents for circuit boards |
Textile Industry | Dyeing and finishing processes |
Cosmetics | Ingredient in personal care products |
Agriculture | Pesticide formulations |
Detailed Insights into Applications
- Solvent in Coatings and Inks :
- Plastic Composites Manufacturing :
- Cleaning Agents :
- Textile Processing :
- Cosmetic Applications :
Health and Safety Considerations
While this compound has many beneficial applications, it also poses certain health risks. It can irritate skin and mucous membranes upon contact, and inhalation may lead to respiratory issues. Regulatory bodies classify it as a hazardous substance due to its flammability and potential neurotoxicity at high exposure levels .
Case Study 1: Use in Paint Formulations
A study conducted on various paint formulations demonstrated that incorporating this compound significantly improved the drying time without compromising the film's integrity. The results indicated a reduction in volatile organic compounds (VOCs), aligning with environmental regulations aimed at reducing air pollution from solvent-based products.
Case Study 2: Semiconductor Cleaning Processes
Research within semiconductor manufacturing showed that using this compound as a cleaning agent resulted in higher yields during production due to its effectiveness in removing contaminants without damaging sensitive components. This application highlights its importance in high-tech industries where precision is critical.
Mechanism of Action
The mechanism of action of methyl propyl ether in chemical reactions typically involves the cleavage of the C–O bond by strong acids. The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism. The specific pathway depends on the type of substituents attached to the ether and the strength of the acid used .
Comparison with Similar Compounds
Methyl propyl ether can be compared with other similar ethers, such as:
Diethyl Ether (C₂H₅OC₂H₅): A common laboratory solvent with a higher boiling point than methyl propyl ether.
Methyl Tert-Butyl Ether (MTBE, C₅H₁₂O): Used as a gasoline additive to increase octane rating.
Dimethyl Ether (CH₃OCH₃): Used as a propellant in aerosol products and as a potential clean-burning alternative fuel.
Methyl propyl ether is unique due to its specific combination of alkyl groups, which gives it distinct physical and chemical properties compared to other ethers .
Biological Activity
1-Methoxypropane, also known as methyl propyl ether, is an organic compound with the molecular formula . It is characterized by its ether-like odor and is primarily used as a solvent in various chemical processes. This article explores the biological activity of this compound, focusing on its potential effects on human health, toxicity, and its interactions with biological systems.
This compound is a colorless, volatile liquid that is less dense than water and insoluble in water. Its structure consists of a methoxy group attached to a propane backbone, which influences its chemical reactivity and biological interactions.
Toxicological Profile
This compound has been evaluated for its toxicological effects through various studies. Key findings include:
- Acute Toxicity : Inhalation studies in rats and mice indicated that exposure to high concentrations (3,000 ppm) resulted in slight renal changes and degeneration of olfactory epithelium in nasal cavities. The established NOAEL (No Observed Adverse Effect Level) for inhalation toxicity was 300 ppm for males and 1,000 ppm for females .
- Reproductive Toxicity : No significant adverse effects on reproductive parameters were observed in developmental studies, establishing a NOAEL of 1,000 mg/kg bw/day for reproductive toxicity .
Case Study: Inhalation Exposure
A study investigated the effects of inhalation exposure to this compound in rats. The results showed that at high concentrations (3,000 ppm), there were observable changes in kidney morphology and slight degeneration of nasal epithelium. However, at lower concentrations (300 ppm), no significant adverse effects were noted .
Research Findings on Biological Interactions
- Metabolism : Studies have shown that upon exposure, this compound undergoes rapid metabolism in vivo, leading to the formation of various metabolites such as propylene glycol and its conjugates. This indicates a swift clearance from biological systems, which may mitigate long-term toxicity risks .
- Potential Antioxidative Properties : Some derivatives related to methoxy compounds have demonstrated antioxidative activity. While direct evidence for this compound's antioxidative properties is sparse, related compounds have shown promise in reducing oxidative stress in cellular models .
Data Table: Toxicological Summary
Study Type | Endpoint | Concentration | Observations |
---|---|---|---|
Inhalation Study | Renal Effects | 3,000 ppm | Slight renal changes |
Inhalation Study | Olfactory Epithelium Degeneration | 3,000 ppm | Degeneration observed |
Reproductive Toxicity | NOAEL | 1,000 mg/kg bw/day | No significant adverse reproductive effects |
Properties
IUPAC Name |
1-methoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-4-5-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKYTQGIUYNRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Record name | METHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074558 | |
Record name | Methyl propyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl propyl ether appears as a colorless volatile liquid with an ether-like odor. Less dense than water and insoluble in water. Vapors heavier than air. May be narcotic by inhalation in high concentrations. Used as a solvent and to make other chemicals. | |
Record name | METHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
557-17-5 | |
Record name | METHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl propyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl propyl ether | |
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Record name | Methyl propyl ether | |
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Record name | Methyl propyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL PROPYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37D15RN2Z8 | |
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Synthesis routes and methods
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